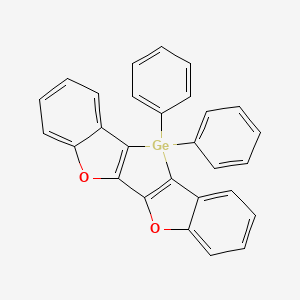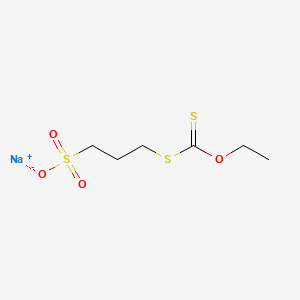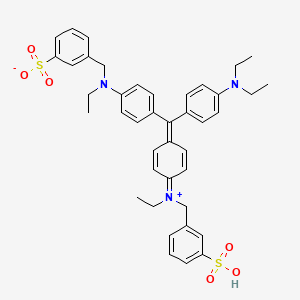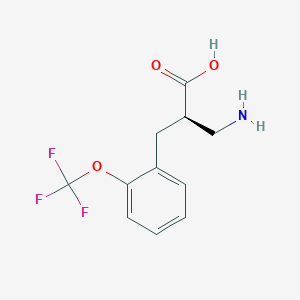
(R)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethoxy group attached to a benzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a benzyl halide, which is then coupled with an amino acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions to form different functional groups.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzyl moiety can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized trifluoromethoxybenzyl derivatives, reduced amino acid derivatives, and substituted benzyl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group makes it a valuable intermediate in the development of fluorinated compounds .
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicinal chemistry, ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the properties imparted by the trifluoromethoxy group .
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds. The amino acid backbone may also play a role in the compound’s activity by mimicking natural substrates or inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted amino acids and benzyl derivatives, such as:
- 3-Amino-2-(2-(trifluoromethoxy)phenyl)propanoic acid
- 3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid
- 3-Amino-2-(2-(difluoromethoxy)benzyl)propanoic acid
Uniqueness
®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3NO3 |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1 |
Clé InChI |
YCHQBHGFEJYTRV-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




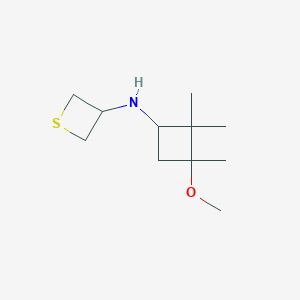
![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)
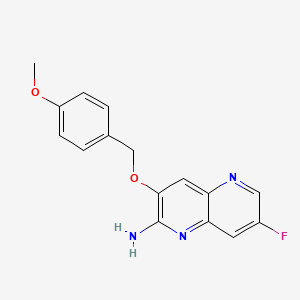

![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
